TYWGLVFBNDTUQH-UHFFFAOYSA-N
Description
Significance of Investigating the Chemical Compound's Role and Reactivity
The investigation of Vorinostat's chemical role and reactivity is highly significant for several reasons. Primarily, it serves as a prototype for a successful therapeutic agent developed through a chemical genetics approach. scienceopen.com Understanding its structure-activity relationship (SAR) provides a blueprint for designing more selective or potent HDAC inhibitors. nih.gov The reactivity of its functional groups, particularly the zinc-binding hydroxamic acid, is a key area of study for improving drug-target interactions and pharmacokinetic properties. wikipedia.orgdrugbank.com
Furthermore, studying Vorinostat's reactivity within the cellular environment, including its metabolic pathways, is crucial. Its major metabolic routes involve glucuronidation and hydrolysis followed by β-oxidation, producing pharmacologically inactive metabolites. drugbank.comnih.gov This knowledge is vital for understanding its bioavailability and for designing combination therapies. Research has also delved into its ability to induce reactive oxygen species (ROS) and subsequent DNA damage in cancer cells, revealing another layer of its chemical reactivity and mechanism of action. plos.orgresearchgate.netnih.gov This finding supports the exploration of Vorinostat in combination with other DNA-damaging agents. plos.org
Current Gaps in Understanding Pertaining to the Chemical Compound
Another significant gap is the incomplete understanding of resistance mechanisms. While Vorinostat is effective in certain cancers like cutaneous T-cell lymphoma (CTCL), many tumors exhibit intrinsic or acquired resistance. scienceopen.comnih.gov The molecular basis for this resistance is not well-defined, hindering the development of strategies to overcome it. Furthermore, while the primary mechanism involves HDAC inhibition, the full spectrum of its off-target effects and interactions with other cellular proteins and pathways is not completely mapped out. nih.gov The complex, pleiotropic effects of broad HDAC inhibition present a challenge to fully understanding its biological consequences. nih.gov
Research Objectives and Scope of Investigation Concerning the Chemical Compound
Current research on Vorinostat is multi-faceted, with several key objectives. A primary goal is to expand its therapeutic applications beyond CTCL. Numerous clinical trials are underway to investigate its efficacy in other hematologic and solid tumors, both as a monotherapy and, more commonly, in combination with other agents like chemotherapy, radiation, or other targeted therapies. scienceopen.comaacrjournals.orghaematologica.org
A second major objective is to gain a more profound understanding of its molecular mechanisms to inform the rational design of combination therapies. nih.gov This involves integrating transcriptomic and proteomic data to identify pathways that are "epi-sensitised" by Vorinostat, making cancer cells vulnerable to other drugs. nih.gov For example, studies are exploring its synergy with PI3K inhibitors, PARP inhibitors, and multikinase inhibitors like sorafenib. aacrjournals.orgresearchgate.netapexbt.com
Another research focus is on its potential in non-cancer applications. Preclinical investigations are exploring Vorinostat as a latency-reversing agent for HIV, and it has shown some potential activity in models of cystic fibrosis, Niemann-Pick type C1 disease, and neurodegenerative disorders. wikipedia.orgacs.orgfevir.net Characterizing its pharmacokinetics and pharmacodynamics in different patient populations, such as those with hepatic dysfunction, is also an ongoing objective to optimize its use. nih.govclinicaltrials.gov
Chemical and Physical Properties
This table summarizes key chemical and physical properties of Vorinostat.
| Property | Value | Source |
| IUPAC Name | N'-hydroxy-N-phenyloctanediamide | nih.gov |
| Molecular Formula | C14H20N2O3 | scienceopen.comnih.gov |
| Molecular Weight | 264.32 g/mol | scienceopen.comnih.gov |
| Physical Description | White to light orange powder | nih.gov |
| pKa | ~9 | scienceopen.com |
| Solubility | Slightly soluble in water, alcohol, isopropanol, and acetone; Completely soluble in dimethyl sulfoxide (B87167) (DMSO) | scienceopen.com |
| Protein Binding | 71% | drugbank.com |
HDAC Inhibitory Activity
Vorinostat is characterized as a pan-HDAC inhibitor. This table details its activity against various HDAC isoforms.
| Target | Activity | Source |
| Overall HDAC | Inhibitor (IC50 = 10 nM) | targetmol.com |
| Class I HDACs (1, 2, 3) | Inhibitor | scienceopen.comtargetmol.com |
| Class II HDACs (6, 7) | Inhibitor | targetmol.comjmchemsci.com |
| HDAC8 | Inhibitor | drugbank.com |
| HDAC11 | Inhibitor | targetmol.com |
| Class III HDACs (Sirtuins) | Not Inhibited | researchgate.net |
Properties
Molecular Formula |
C21H22N4O3S2 |
|---|---|
Molecular Weight |
442.552 |
InChI |
InChI=1S/C21H22N4O3S2/c26-18(14-5-2-1-3-6-14)13-29-21-23-25-19(27)16-12-24(11-15-7-4-10-28-15)9-8-17(16)22-20(25)30-21/h1-3,5-6,15H,4,7-13H2 |
InChI Key |
TYWGLVFBNDTUQH-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Historical Development of Synthetic Routes for the Chemical Compound
The initial synthesis of Afatinib, developed by Boehringer Ingelheim, established the fundamental framework for constructing the molecule. google.com One of the key early routes, detailed in patent literature, begins with the pre-functionalized quinazoline (B50416) nucleus, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline. google.com
This process involves a series of sequential modifications to the quinazoline core:
Nucleophilic Substitution: The fluoro group at the 7-position is displaced by (S)-3-hydroxy-tetrahydrofuran in the presence of a base like potassium tert-butoxide. google.com
Nitro Group Reduction: The nitro group at the 6-position is reduced to an amine, yielding a key diamine intermediate. google.com
Amidation: The newly formed amino group is acylated. One approach involves a reaction with bromo-crotonyl chloride to form an amide intermediate. google.com
Final Amination: The synthesis is completed by reacting the bromo-intermediate with dimethylamine (B145610) to install the terminal dimethylamino group, furnishing Afatinib. google.com
A summary of a key historical synthetic pathway is presented below.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline | (S)-3-hydroxy-tetrahydrofuran, Potassium tert-butoxide | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | google.com |
| 2 | Product from Step 1 | Reducing agent (e.g., Sodium dithionite) | N<sup>4</sup>-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-oxy)quinazoline-4,6-diamine | google.comgoogle.com |
| 3 | Product from Step 2 | trans-4-dimethylaminocrotonyl chloride hydrochloride | Afatinib | google.com |
Novel Approaches in the Synthesis of the Chemical Compound and its Analogues
Recent research has focused on improving the efficiency, stereochemical control, and environmental impact of Afatinib synthesis.
The stereochemistry of Afatinib is critical for its biological activity, specifically at the (S)-configured stereocenter in the tetrahydrofuran (B95107) ring and the (E)-configuration of the butenamide double bond.
(S)-Tetrahydrofuran Moiety: The chiral tetrahydrofuran-3-yloxy side chain is typically introduced by using the enantiomerically pure precursor, (S)-3-hydroxy-tetrahydrofuran, in a nucleophilic substitution reaction. google.com This ensures the correct stereochemistry at this position from the outset.
(E)-Butenamide Side Chain: The formation of the trans-double bond in the crotonamide (B15916) side chain is crucial. This is often achieved via a Horner-Wadsworth-Emmons (HWE) reaction. However, research has shown that the stereoselectivity of the HWE reaction can be highly dependent on the substituents of the reactants and the reaction conditions. google.com For instance, the presence of electron-donating or electron-withdrawing groups can influence the ratio of (E) to (Z) isomers, potentially leading to the formation of the undesired cis-isomer. google.com This necessitates careful optimization of reagents and conditions to ensure the exclusive or predominant formation of the trans-configured product required for Afatinib. google.com
Efforts to develop more environmentally friendly synthetic routes for Afatinib have embraced several green chemistry principles.
Atom Economy: A key objective is to design syntheses with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. One patent describes a novel method for preparing Afatinib based on the "atom economy synthesis concept of green chemistry," aiming for simpler processes and less waste. google.com
Metal-Free Reactions: A significant advancement is the use of metal-free electrochemical reduction for the critical step of converting the nitroquinazoline intermediate to the corresponding amine. researchgate.net This method avoids the use of metal catalysts and activated carbon, simplifying the work-up process, reducing waste, and allowing the reaction to proceed at ambient temperature. researchgate.net
Alternative Energy Sources: Ultrasound irradiation has been explored as a green method for synthesizing the quinazoline core of molecules like Afatinib. mdpi.com Studies have shown that using an ultrasonic bath can significantly reduce reaction times and improve yields compared to conventional heating, often in greener solvents like water or even under solvent-free conditions. mdpi.com
Sustainable Materials: In a related application, biomass from Jute Mallow leaves has been used as a sustainable carbon source for the microwave-assisted synthesis of nitrogen- and sulfur-doped carbon quantum dots (N,S-CQDs). nih.gov These quantum dots serve as highly sensitive fluorescent nanoprobes for the detection of Afatinib in environmental water samples, showcasing a green approach to the analytical chemistry of the drug. nih.gov
Functionalization and Chemical Modification of the Chemical Compound
The functionalization of Afatinib is primarily focused on creating derivatives for research purposes or developing novel drug delivery systems to enhance its therapeutic efficacy.
The synthesis of Afatinib is itself an exercise in regioselective functionalization. The quinazoline scaffold has multiple positions available for reaction, and controlling the site of modification is paramount. The historical synthetic routes demonstrate a high degree of regioselectivity, achieved through a sequence of directed reactions. For example, nitration of the quinazolinone intermediate occurs at a specific position, which is then converted to the C6-amine. mdpi.com Similarly, the ether linkage is formed selectively at the C7-position by activating the preceding intermediate via chlorination or by displacing a fluorine atom. google.commdpi.com
The Michael acceptor group (the acrylamide (B121943) moiety) is a key site for functionalization. This group is responsible for the covalent and irreversible binding of Afatinib to a specific cysteine residue within the ATP binding pocket of the EGFR kinase domain. nih.gov Chemical modification often involves creating analogues with different Michael acceptors to modulate reactivity or designing probes to study its biological targets. For instance, non-covalent inhibitors can be derivatized into covalent analogues to explore potential new protein targets. nih.gov
Various catalysts are employed to facilitate the key transformations in the synthesis and derivatization of Afatinib. The selection of the catalyst is crucial for reaction efficiency, yield, and selectivity.
Base Catalysts: Simple bases like potassium tert-butoxide are used to catalyze the nucleophilic substitution reaction for introducing the tetrahydrofuran side chain. google.com
Amide Coupling Reagents: Amide connection reagents are used to form the crucial amide bond between the quinazoline core and the crotonic acid side chain. google.com
Nanoparticle Catalysts: A significant innovation is the use of industrial Cunninghamia lanceolata (Chinese fir) carbon-supported FeO(OH) nanoparticles for the hydrogenation of nitroarenes. researchgate.net This process is highly relevant for the nitro-reduction step in Afatinib synthesis, offering high catalytic activity, simple operation, and the ability to be scaled up and recycled. researchgate.net
Organometallic Catalysts: While green methods aim to reduce metal usage, organometallic catalysts remain important in synthetic organic chemistry. Palladium-catalyzed reactions, for example, are widely used for forming C-N bonds (N-arylation) in the synthesis of related heterocyclic structures. acs.org
A summary of catalysts used in the synthesis of Afatinib and related compounds is provided below.
| Catalyst/Reagent Type | Specific Example | Application | Reference |
|---|---|---|---|
| Base Catalyst | Potassium tert-butoxide | Nucleophilic aromatic substitution for C7-ether formation | google.com |
| Amide Coupling Reagent | Amide connection reagents | Formation of the C6-amide linkage | google.com |
| Nanoparticle Catalyst | Carbon supported FeO(OH) nanoparticles | Green hydrogenation of nitro group to amine | researchgate.net |
| Electrochemical Method | Metal-free carbon electrodes | Electrochemical reduction of nitro group | researchgate.net |
Compound Names
| Abbreviation/Code | Full Compound Name |
|---|---|
| Afatinib | (E)-4-(dimethylamino)but-2-enamide linked to a 4-(3-chloro-4-fluoroanilino)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline |
| AFAT-001 | 2-amino-4-chlorobenzoic acid |
| AFAT-002 | Intermediate from reaction of AFAT-001 and formamidine (B1211174) acetate |
| AFAT-003 | Nitroquinazolinone intermediate |
| CTX | Cetuximab |
| N,S-CQDs | Nitrogen- and sulfur-doped carbon quantum dots |
Computational and Theoretical Investigations
Quantum Chemical Calculations on the Electronic Structure of the Chemical Compound
Quantum chemical calculations offer a detailed view of the electronic properties that govern the reactivity and interactions of Vemurafenib.
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, geometry, and reactivity of Vemurafenib. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are used to optimize the molecule's geometry and analyze its frontier molecular orbitals. mdpi.com
Studies have calculated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to determine the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of chemical reactivity and stability. For Vemurafenib, the calculated HOMO-LUMO gap is approximately 4.46 eV. mdpi.com The HOMO is primarily delocalized over the π-conjugated system, which includes the phenyl, pyridine (B92270), and pyrrole (B145914) moieties, while the LUMO is similarly distributed, indicating the potential for π→π* electronic transitions. mdpi.com
Natural Bond Orbital (NBO) analysis, another DFT-based method, has been used to study charge distribution. Calculations revealed NBO charges of -0.534 e on the pyrrole nitrogen (Np) and -0.869 e on the sulfonamide nitrogen (Ns), highlighting the differing electronic environments of these key atoms. mdpi.com These computational approaches have also been used to optimize the geometries of novel Vemurafenib derivatives, providing a foundation for further in silico analysis. researchgate.netnih.gov
Table 1: Selected DFT-Calculated Properties of Vemurafenib
| Property | Calculated Value | Method/Basis Set | Source |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 4.46 eV | TD-DFT | mdpi.com |
| NBO Charge (Pyrrole N) | -0.534 e | DFT/B3LYP/6-31+G(d) | mdpi.com |
| NBO Charge (Sulfonamide N) | -0.869 e | DFT/B3LYP/6-31+G(d) | mdpi.com |
Note: Discrepancies in reported values can arise from different DFT functionals, basis sets, and computational conditions.
While DFT is more common for molecules of this size, ab initio methods, which are computationally more intensive, provide a high level of theory for understanding molecular properties. Although specific ab initio studies focusing solely on the electronic structure of standalone Vemurafenib are less frequently published than DFT studies, the principles of these methods underpin many computational chemistry tools. For instance, the concept of solving the electronic Schrödinger equation to compute interatomic forces is the basis for ab initio molecular dynamics. researchgate.net The structural determination of Vemurafenib polymorphs has been achieved by combining 3D electron diffraction with DFT calculations, demonstrating the synergy between experimental and high-level theoretical methods. nih.gov
Molecular Dynamics Simulations of the Chemical Compound and Its Interactions
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of Vemurafenib, revealing how it moves, changes conformation, and interacts with its biological targets over time.
MD simulations have been instrumental in detailing the binding of Vemurafenib to its primary target, the BRAF V600E kinase, as well as to off-target molecules like DNA and human serum albumin (HSA). nih.govmdpi.comnih.gov
In its interaction with BRAF V600E, simulations reveal that Vemurafenib selectively binds to the ATP-binding site. nih.govnih.gov This binding is stabilized by a network of interactions, including a key hydrogen bond between the sulfonamide group of Vemurafenib and the backbone of Asp594 in the DFG motif of the kinase. nih.gov The central pyrrole and pyridine rings of the molecule are situated within a hydrophobic pocket of the ATP-binding site. researchgate.netnih.gov The binding free energy (ΔGbind) for the Vemurafenib-BRAF V600E complex has been calculated using the MM-PBSA method to be approximately -81.71 kcal/mol, indicating a strong and favorable interaction. nih.gov
Simulations have also explored off-target interactions. A combined experimental and computational study showed that Vemurafenib binds to calf thymus DNA primarily through a non-intercalative, minor groove-binding mechanism. mdpi.comunityfvg.it MD simulations identified a preference for CG-rich regions in the DNA minor groove. mdpi.com Furthermore, studies on its binding to human serum albumin (HSA) show a spontaneous, 1:1 stoichiometric binding within Sudlow's site II, which is prevalently enthalpic in nature. nih.gov
Table 2: Calculated Binding Free Energies for Vemurafenib and Derivatives with BRAF V600E
| Ligand | Binding Free Energy (ΔGbind) (kcal/mol) | Computational Method | Source |
|---|---|---|---|
| Vemurafenib | -81.71 | MM-PBSA | nih.gov |
| VEM-1 (derivative) | -64.96 | MM-PBSA | nih.gov |
| VEM-2 (derivative) | -38.32 | MM-PBSA | nih.gov |
Predictive Modeling of Reaction Pathways Involving the Chemical Compound
Computational modeling is also used to predict and understand reaction pathways involving Vemurafenib, such as its metabolism, degradation, or the effects of chemical modifications. One study computationally elucidated the mechanism of the photoinduced release of Vemurafenib from a photoprotecting group using DFT and Time-Dependent DFT (TD-DFT). mdpi.comnih.gov
The study investigated the thermodynamics and kinetics of the photouncaging reactions, calculating the activation energy barriers (ΔG‡) for key steps. mdpi.comnih.gov For example, the energy profile for the photouncaging reaction was constructed by calculating the relative Gibbs free energy (ΔG°) of intermediates and transition states. mdpi.com These predictive models suggested that the position of the photoprotecting group significantly impacts the reaction kinetics. mdpi.comnih.gov Such models are crucial for designing prodrugs or understanding the stability and degradation pathways of the compound under various conditions, including exposure to light. mdpi.com
Table of Mentioned Compound Names
| InChIKey | Common Name |
| TYWGLVFBNDTUQH-UHFFFAOYSA-N | Vemurafenib |
| N/A | Dabrafenib |
| N/A | Sorafenib |
| N/A | AZD6244 |
| N/A | PD901 |
| N/A | Dacomitinib |
| N/A | LGX818 |
| N/A | PLX4720 |
| N/A | PLX7904 |
| N/A | 4,5-dimethoxy-2-nitrobenzene (DMNB) |
Spectroscopic Data Interpretation through Theoretical Calculations for the Chemical Compound
Theoretical calculations have become an indispensable tool in the structural elucidation and spectroscopic analysis of complex organic molecules such as Vinpocetine (this compound). By employing computational methods, researchers can predict spectroscopic parameters, which, when compared with experimental data, provide profound insights into molecular structure, conformation, and electronic environment. This synergy between theoretical and experimental spectroscopy is crucial for the unambiguous assignment of signals and a deeper understanding of the molecule's characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the NMR spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts (δ) can be derived. These calculated shifts provide a powerful complement to experimental data, aiding in the definitive assignment of complex spectra.
In one study, the solid-state 13C NMR chemical shifts of pure Vinpocetine were measured and compared with those of a Vinpocetine-boric acid ionic cocrystal. The experimental assignments were supported by theoretical understanding of the chemical environment of each atom. For instance, the quaternary carbon of the carbonyl group (C20) is readily identified as the most downfield signal. units.it
A comparison between the experimental solid-state 13C NMR chemical shifts for pure Vinpocetine and its cocrystal is presented below.
Table 1: Experimental 13C Solid-State NMR Chemical Shifts (ppm) for Vinpocetine and its Cocrystal
| Atom | Atom Type | Vinpocetine (Experimental) | Cocrystal (Experimental) |
|---|---|---|---|
| 20 | Cq | 164.1 | 161.9 / 161.2 |
| 2 | Cq | 133.7 | 135.7 / 133.9 |
| 17 | Cq | 132.4 | 129.0 |
| 7/18 | Cq/CH | 128.8 | 129.0 |
| 19 | Cq | 127.7 | 129.0 |
| 5 | CH | 123.1 | 124.6 / 122.4 |
Data sourced from a study on Vinpocetine cocrystallization. units.it
Furthermore, a report by the National Toxicology Program noted that the experimental proton and 13C NMR spectra of Vinpocetine were found to be consistent with spectra predicted by Advanced Chemistry Development (ACD/Labs) software, confirming the identity and structure of the bulk chemical. nih.gov
Theoretical calculations are also pivotal in stereochemical assignments, particularly where experimental data alone may be ambiguous. In a study revisiting the reduction of Vinpocetine, two diastereomers were produced. To definitively assign their structures, the most stable conformers of both diastereoisomers were identified using DFT calculations at the MO62X/6-311+G(d,p) level of theory. unimi.it From these optimized geometries, crucial dihedral angles were measured. These angles were then used in the Altona equation, a theoretical model that relates dihedral angles to 1H-1H coupling constants (J-values). unimi.it
The calculated coupling constants for the H-16 proton were then compared with the experimental values, allowing for the correct assignment of the major and minor products. unimi.it
Table 2: Comparison of Experimental and Theoretical 1H-NMR Coupling Constants (Hz) for Vinpocetine Reduction Products
| Compound | Dihedral Angles (H-16–H-17a / H-16–H-17b) | Predicted Coupling Constants (Hz) | Experimental Coupling Constant for H-16 (Hz) | Assignment |
|---|---|---|---|---|
| 2 | ~72° / ~44° | ~2 / ~5 | d (7.0) | Major Product |
| 3 | ~163° / ~47° | ~12 / ~5 | dd (12, 5) | Minor Product |
d: doublet, dd: doublet of doublets. Theoretical data based on DFT calculations. unimi.it
This approach, where DFT calculations inform the interpretation of NMR coupling constants, provided unequivocal evidence for the stereochemical configuration of the reduction products, an assignment that was later confirmed by X-ray crystallography. unimi.it
Solid-state NMR, interpreted through theoretical principles, has also been used to ascertain the protonation state of Vinpocetine. In one investigation, the 15N CPMAS spectrum of a Vinpocetine co-ground mixture was analyzed. A significant downfield shift of the N4 signal to 18.8 ppm was observed, compared to 4.0 ppm in pure Vinpocetine. This substantial shift is theoretically consistent with protonation of the nitrogen atom, confirming the formation of a salt. researchgate.net
Infrared (IR) Spectroscopy
While detailed comparative studies between theoretical and experimental IR spectra for Vinpocetine are not as prevalent in the literature, experimental IR data provides a foundation for such future work. Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the IR absorption bands of a molecule. Comparing a calculated spectrum with an experimental one can aid in assigning specific vibrational modes to the observed peaks, confirming functional groups and providing insight into the molecule's bonding and structure.
A patent for a specific crystalline form of Vinpocetine lists the following characteristic absorption peaks from an experimental IR spectrum. google.com
Table 3: Experimental IR Absorption Peaks (cm-1) for Crystalline Vinpocetine
| Wavenumber (cm-1) |
|---|
| 2991.1 |
| 2929.3 |
| 2852.2 |
| 1718.3 |
| 1694.5 |
| 1629.6 |
| 1454.1 |
| 1427.1 |
| 1361.5 |
| 1284.4 |
| 1220.7 |
| 1205.2 |
| 1178.3 |
| 1153.2 |
| 1116.6 |
| 1079.9 |
| 1020.2 |
| 746.3 |
Data obtained via KBr compressing tablet-transmission method. google.com
These experimental values serve as a benchmark for validation of future theoretical vibrational analyses of Vinpocetine.
Mechanistic Elucidation in Biological and Chemical Systems Excluding Human Clinical Data
Investigation of Molecular Recognition Mechanisms of the Chemical Compound
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases. nih.gov Its primary mechanism involves forming a covalent bond with specific cysteine residues within the catalytic domains of these receptors. nih.govoncotarget.com This irreversible binding effectively blocks the enzyme's activity. nih.gov
X-ray crystallography has confirmed the covalent binding of Afatinib to wild-type Epidermal Growth Factor Receptor (EGFR). researchgate.net Mass spectrometry studies have further demonstrated its covalent interaction with EGFR, including the drug-resistant L858R/T790M mutant, as well as with Human Epidermal Growth Factor Receptor 2 (HER2) and ErbB-4. researchgate.net The reactive acrylamide (B121943) group on Afatinib forms a covalent bond with a conserved cysteine residue in the active site of these kinases (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4), which prevents ATP from binding and subsequent kinase activation. oncotarget.com
Afatinib demonstrates high potency, inhibiting EGFR, HER2, and ErbB4 at low nanomolar concentrations in cell-free in vitro kinase assays. tandfonline.com It has shown superior affinity and potency against both wild-type EGFR and common activating mutations like L858R and Del19 when compared to first-generation tyrosine kinase inhibitors. tandfonline.com
Beyond the ErbB family, Afatinib has been found to interact with other proteins. For instance, it has been shown to bind to and promote the degradation of brachyury, a transcription factor implicated in chordoma. researchgate.net The interaction, however, appears different from its binding to EGFR, as the chiral tetrahydrofuran (B95107) moiety of Afatinib is solvent-exposed and does not contribute to the molecular recognition with brachyury. researchgate.net
Furthermore, in vitro studies have identified Afatinib as a substrate and inhibitor of the P-glycoprotein (P-gp) transporter. europa.eufda.gov This interaction is significant as P-gp is an efflux pump that can affect the intracellular concentration of the compound. aacrjournals.org Afatinib is also a substrate and inhibitor of the Breast Cancer Resistance Protein (BCRP) transporter. europa.eu
| Target Protein | Binding Type | Key Interacting Residue(s) | Consequence of Binding |
| EGFR (Wild-Type & Mutants) | Covalent, Irreversible | Cys797 | Inhibition of tyrosine kinase autophosphorylation |
| HER2 | Covalent, Irreversible | Cys805 | Inhibition of tyrosine kinase activity |
| ErbB-4 | Covalent, Irreversible | Cys803 | Inhibition of tyrosine kinase activity |
| Brachyury | Non-covalent | Not fully elucidated | Downmodulation of the transcription factor |
| P-glycoprotein (P-gp) | Substrate & Inhibitor | Not specified | Influences intracellular concentration |
| BCRP | Substrate & Inhibitor | Not specified | Influences intracellular concentration |
| Ribonucleotide Reductase (RNR) | Covalent | Not specified | Inhibition of RNR activity |
Current scientific literature does not provide significant evidence of direct interactions between Afatinib and nucleic acids. The primary established mechanism of action for Afatinib is its role as a protein kinase inhibitor, targeting the ATP-binding site of specific enzymes.
Enzymatic Transformations Involving the Chemical Compound
Enzyme-catalyzed metabolic reactions play a negligible role in the in vivo transformation of Afatinib. drugbank.comnih.gov Studies in humans have shown that approximately 2% of an Afatinib dose is metabolized by Flavin-containing monooxygenase 3 (FMO3), and CYP3A4-dependent N-demethylation is too low to be quantitatively detected. europa.eufda.gov The major circulating forms of Afatinib are covalent adducts to proteins, rather than products of enzymatic catalysis. drugbank.com
Afatinib is a potent and selective, irreversible blocker of the ErbB family of receptors. drugbank.com It covalently binds to and irreversibly blocks signaling from all homodimers and heterodimers formed by EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4). drugbank.com This binding inhibits tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling. drugbank.com By blocking the transphosphorylation of tyrosine residues in the C-terminus of these receptors, Afatinib prevents the initial activation step. tandfonline.com It also blocks the transphosphorylation of ErbB3 by its dimeric partner. tandfonline.com
In vitro studies have demonstrated that Afatinib potently inhibits the enzymatic activity of ErbB-4 with an EC₅₀ of 1 nM. researchgate.net It also inhibits the proliferation of cancer cell lines driven by various ErbB receptor aberrations at concentrations below 100 nM. researchgate.net Afatinib has shown inhibitory activity against wild-type EGFR (IC₅₀ of 31 nM) and various EGFR mutations, including EGFR (Exon 19del) and EGFR (L858R) with an IC₅₀ of 0.2 nM for both. mdpi.com
Beyond the ErbB family, Afatinib has been shown to inhibit other enzymes. It covalently binds to ribonucleotide reductase (RNR), leading to the inhibition of its activity. oncotarget.com Treatment of permeabilized cells with Afatinib at concentrations of 10-100 nM potently inhibited intracellular RNR activity. oncotarget.com
In some contexts, Afatinib can lead to the activation of certain signaling pathways. For example, in non-small cell lung cancer (NSCLC) cell lines, Afatinib has been shown to activate the JAK/STAT pathway by upregulating the interleukin-6 receptor, which may contribute to de novo resistance. tandfonline.com
| Enzyme/Receptor Family | Mechanism | Effect | IC₅₀/EC₅₀ |
| ErbB Family (EGFR, HER2, ErbB4) | Irreversible covalent inhibition | Blocks autophosphorylation and downstream signaling | EGFR (WT): 31 nM, EGFR (Exon 19del/L858R): 0.2 nM, ErbB-4: 1 nM |
| Ribonucleotide Reductase (RNR) | Covalent binding and inhibition | Downregulation of RNR protein level and activity | Potent inhibition at 10-100 nM in vitro |
| JAK/STAT Pathway | Upregulation of IL-6 receptor | Activation | Not applicable |
Cellular Uptake and Intracellular Localization Studies (Non-Clinical, Mechanistic)
Afatinib is administered orally, and peak plasma concentrations are typically reached within 2 to 5 hours after administration. drugbank.com In vitro studies indicate that Afatinib is a substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters. europa.eu These efflux transporters, particularly at the blood-brain barrier, can influence the distribution of Afatinib, with studies showing lower brain uptake compared to other tyrosine kinase inhibitors, likely due to efflux by these transporters. mdpi.com
The intracellular accumulation of Afatinib can be influenced by the activity of these transporters. For instance, Afatinib has been shown to increase the intracellular accumulation of other compounds that are substrates of ABCG2, suggesting an inhibitory effect on this transporter. aacrjournals.org
Studies using radiolabeled Afatinib ([¹⁸F]afatinib) have been conducted to investigate its biodistribution. mdpi.com These studies have shown rapid tumor accumulation. mdpi.com Encapsulating Afatinib into biodegradable PLGA nanoparticles has been explored as a strategy for localized inhalational delivery. nih.gov Cellular uptake studies with these nanoparticles revealed enhanced internalization compared to the plain drug in A549 lung cancer cells. nih.gov Furthermore, 3D tumor spheroid models demonstrated superior tumor penetration and growth inhibition with the nanoparticle formulation. nih.gov
Compound Names Mentioned
| InChIKey | Common Name |
| TYWGLVFBNDTUQH-UHFFFAOYSA-N | Afatinib |
| LLJAQDVNMGLRBD-UHFFFAOYSA-N | Pteridine |
| TUZYXOIXSAXUGO-UHFFFAOYSA-N | Pravastatin |
Membrane Permeability Studies
The ability of Osimertinib to cross biological membranes has been evaluated in various in vitro models, primarily to understand its potential for absorption and distribution, including its capacity to cross the blood-brain barrier.
Studies using Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, have shown that Osimertinib has good intrinsic permeability. sci-hub.se One study reported an apparent permeability coefficient (Papp) of 8.64 × 10⁻⁶ cm/s. nih.gov Another study, which used Caco-2 cells in the presence of efflux transporter inhibitors, reported a Papp value of 10 × 10⁻⁶ cm/s, also indicating good intrinsic permeability. sci-hub.se In a passive permeability assessment across Caco-2 monolayers, Osimertinib showed no concentration dependence when tested at 1, 10, and 50 μmol/L, and had a low efflux ratio of less than 2.0, suggesting it is not a significant substrate for efflux transporters in this system. aacrjournals.org
However, other investigations using Madin-Darby canine kidney (MDCK) cells transfected with specific human efflux transporters have confirmed that Osimertinib and its active metabolite, AZ5104, are substrates for both P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). aacrjournals.orgscispace.com Despite being a substrate for these efflux pumps, which are known to limit the penetration of substances into the brain, in vitro data suggest that the permeability of Osimertinib is sufficient to overcome this efflux. ascopubs.org This is a critical characteristic, as these transporters are highly expressed at the blood-brain barrier. aacrjournals.org
The table below summarizes the efflux ratios of Osimertinib compared to other EGFR-TKIs in different cell models. A higher efflux ratio indicates greater active removal of the compound from the cell.
| Compound | Cell Line | Concentration (μmol/L) | Efflux Ratio | Reference |
|---|---|---|---|---|
| Osimertinib | Caco-2 | 50 | 0.372 | aacrjournals.org |
| Osimertinib | MDCK-MDR1 | 1 | 13.4 | scispace.com |
| Osimertinib | MDCK-BCRP | Not Specified | 5.4 | aacrjournals.orgscispace.com |
| Afatinib | MDCK-MDR1 | 1 | 4.62 | scispace.com |
| Afatinib | MDCK-BCRP | Not Specified | 54.6 | aacrjournals.orgscispace.com |
| Rociletinib | Caco-2 | 10 | 4.61 | aacrjournals.org |
| Rociletinib | MDCK-MDR1 | 1 | 5.38 | scispace.com |
Subcellular Distribution Analysis of the Chemical Compound
Once inside the cell, the specific subcellular localization of a drug can be crucial to its mechanism of action and potential off-target effects. For Osimertinib, its primary target, EGFR, is a transmembrane protein. However, understanding its broader distribution is important.
Recent advanced imaging techniques have been employed to study the subcellular distribution of protein-protein interactions (PPIs) in non-small-cell lung cancer cell lines (PC9 and HCC827) following treatment with Osimertinib. researchgate.net Using a multiplexed proximity ligation assay combined with super-resolution microscopy, researchers have been able to reconstruct changes in the subcellular locations of PPIs in response to the compound. researchgate.net This approach allows for the analysis of how Osimertinib perturbs signaling networks in specific subcellular compartments. researchgate.net For example, studies have investigated the translocation of drug molecules from lysosomes to mitochondria as a mechanism to evade resistance, highlighting the importance of where a compound accumulates within the cell. researchgate.net While detailed quantitative data on the specific organellar accumulation of Osimertinib from public sources is limited, these methodological advances indicate active research into its spatial effects on cellular signaling.
Signal Transduction Pathway Modulation by the Chemical Compound (In Vitro, Mechanistic)
Osimertinib's primary mechanism of action is the potent and selective inhibition of mutant EGFR. amegroups.org In vitro studies using recombinant enzymes and cell-based assays have demonstrated its high potency against sensitizing mutations (like exon 19 deletion and L858R) and, crucially, the T790M resistance mutation. nih.govamegroups.org It exhibits approximately 200-fold greater potency against the L858R/T790M double mutant compared to wild-type (WT) EGFR. nih.gov
This selective inhibition of mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. mdpi.comlongdom.org Key pathways modulated by Osimertinib include:
PI3K/AKT Pathway: Osimertinib strongly inhibits the phosphorylation of AKT (pAKT), a critical node in this pro-survival pathway. nih.gov
RAS/RAF/MEK/ERK Pathway: The compound also potently inhibits the phosphorylation of ERK (pERK), another major signaling cascade that promotes cell proliferation. nih.gov
The inhibitory concentrations (IC₅₀) from in vitro studies highlight its selectivity. In cell lines with sensitizing mutations (PC9) or the T790M resistance mutation (H1975), Osimertinib inhibits EGFR phosphorylation with IC₅₀ values under 15 nM. nih.gov In contrast, for cell lines with WT-EGFR, the IC₅₀ values are significantly higher, ranging from 461 to 1865 nM. nih.govamegroups.org
| Cell Line | EGFR Mutation Status | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| PC9 | Exon 19 deletion | EGFR Phosphorylation | 8 - 17 | amegroups.org |
| H1975 | L858R/T790M | EGFR Phosphorylation | 5 - 11 | amegroups.org |
| Calu3 | Wild-Type | EGFR Phosphorylation | 650 | amegroups.org |
| H2073 | Wild-Type | EGFR Phosphorylation | 461 | amegroups.org |
Mechanistic studies have also explored pathways that can remain active despite EGFR inhibition by Osimertinib, potentially leading to resistance. Research has shown that signaling through the AKT and MAPK pathways can be sustained by the activation of Src family kinases (SFK) and focal adhesion kinase (FAK). aacrjournals.org Furthermore, some studies indicate that Osimertinib treatment can paradoxically induce the activation of compensatory signaling pathways, such as STAT3 and Src-YAP1, which may limit its therapeutic efficacy over time. ijbs.com Combination treatments in vitro, for instance with aspirin, have been shown to resensitize resistant cells by inhibiting the Akt/FoxO3a signaling pathway and increasing the expression of the pro-apoptotic protein Bim. nih.gov
Advanced Analytical Techniques and Characterization Focus on Methodological Development/interpretation
Development of Hyphenated Techniques for Chemical Compound Analysis
The analysis of a novel chemical compound would invariably involve the use of hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method. This approach provides comprehensive qualitative and quantitative information. The choice of technique depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.
Commonly employed hyphenated techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. The gas chromatograph separates volatile compounds, which are then identified by the mass spectrometer.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information about the separated compounds. It is particularly useful for the unambiguous identification of isomers.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is well-suited for the analysis of charged molecules and offers high separation efficiency.
The development of these methods would focus on optimizing separation conditions (e.g., column chemistry, mobile phase composition, temperature) and mass spectrometric parameters (e.g., ionization source, collision energy) to achieve the desired sensitivity, selectivity, and resolution.
Advanced Spectroscopic Studies Beyond Identification
Beyond initial identification, advanced spectroscopic techniques are employed to probe more subtle molecular features.
Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is a critical tool to determine the stereochemistry, including the absolute configuration of stereocenters and the study of conformational changes in chiral molecules.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: For crystalline or amorphous solid samples, ssNMR provides valuable information on the local structure, molecular packing, and polymorphism. This is crucial for understanding the solid-state properties of a compound.
Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to elucidate the complete chemical structure by establishing through-bond and through-space correlations between different nuclei in the molecule.
Chromatographic Methodologies for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purification of chemical compounds and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation and quantification of compounds in a mixture. Method development involves selecting the appropriate stationary phase (e.g., C18, HILIC), mobile phase, and detector (e.g., UV-Vis, fluorescence, refractive index).
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to traditional HPLC.
Supercritical Fluid Chromatography (SFC): SFC is a versatile technique that can be used for both normal- and reversed-phase separations and is particularly useful for the separation of chiral compounds.
The purity of a compound is typically assessed by HPLC or UHPLC, where the presence of impurities would be indicated by additional peaks in the chromatogram. The peak area percentage of the main compound is often used as a measure of its purity.
Table 1: Comparison of Chromatographic Techniques
| Technique | Principle | Typical Application | Advantages |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation and quantification of a wide range of non-volatile compounds. | Robust, versatile, well-established. |
| UHPLC | Similar to HPLC but with smaller particle size columns. | High-throughput analysis, improved resolution. | Faster analysis times, higher efficiency. |
| SFC | Utilizes a supercritical fluid as the mobile phase. | Chiral separations, purification of complex mixtures. | Faster separations than HPLC, lower environmental impact. |
| GC | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Analysis of volatile and thermally stable compounds. | High resolution, sensitive detectors. |
Mass Spectrometry for Structural Confirmation and Metabolite Identification (Non-Clinical)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of an unknown compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions are fragmented, and the masses of the fragments are measured. The fragmentation pattern provides valuable information about the structure of the molecule. This technique is also crucial for the identification of metabolites in non-clinical studies by comparing the fragmentation patterns of the parent compound and its potential metabolites.
Applications and Technological Advancements Excluding Dosage, Safety, Human Trials
Role of the Chemical Compound in Catalysis
The biphenyldiol structure, characterized by sterically hindered phenolic groups, is central to its catalytic relevance. This includes its formation through catalytic processes and its use as a foundational structure for more complex catalytic systems.
The synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol and its immediate precursor, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, often involves sophisticated catalytic methods.
In the realm of heterogeneous catalysis , research has demonstrated the liquid-phase oxidation of 2,6-di-tert-butylphenol (B90309) to produce 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol. This conversion is effectively achieved using copper catalysts impregnated on a mesoporous silicate (B1173343) support, MCM-41 lookchem.com. The efficiency of this catalytic system highlights the industrial potential for producing this biphenol derivative.
Regarding homogeneous catalysis , binuclear cobalt(II) complexes have been successfully employed to catalyze the C-C coupling reaction of 2,6-di-tert-butylphenol, which results in the formation of the corresponding oxidized product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone researchgate.net. Similarly, studies on the related compound 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol have shown that metal-copper(II)-tetranitrogen complexes can catalyze the C-C coupling of 2,6-dimethylphenol (B121312) sinocurechem.com. These examples underscore the utility of transition metal complexes in facilitating the synthesis of this class of compounds.
| Catalyst Type | Catalyst Example | Substrate | Product | Reference |
|---|---|---|---|---|
| Heterogeneous | Copper on MCM-41 | 2,6-di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol | lookchem.com |
| Homogeneous | Binuclear Co(II) complexes | 2,6-di-tert-butylphenol | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | researchgate.net |
| Homogeneous | Copper(II)-tetranitrogen complexes | 2,6-dimethylphenol | 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol | sinocurechem.com |
The rigid, chiral scaffold of biphenyls makes them privileged structures in the field of asymmetric catalysis. While direct catalytic applications of 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol are not extensively documented, its structural motif is fundamental to the design of numerous chiral ligands and organocatalysts.
The development of axially chiral biphenyldiol ligands is a significant area of research. These ligands, often derived from a biphenol core, can be modified to create highly effective catalysts for enantioselective synthesis. For instance, derivatives such as chiral phosphoramidites and phosphoric acids based on biphenyldiol cores are employed in a variety of asymmetric reactions, including palladium-catalyzed cycloadditions. The steric bulk provided by substituents like the tert-butyl groups on the 3, 3', 5, and 5' positions plays a crucial role in creating a well-defined chiral pocket around the metal center, thereby enabling high levels of stereocontrol.
Integration of the Chemical Compound in Materials Science
The unique properties of 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol, such as its antioxidant capabilities and thermal stability, make it a valuable component in advanced materials.
One of the primary industrial uses of this compound is as a stabilizer and antioxidant in various polymers lookchem.com. It is incorporated into plastics and rubber to prevent oxidative degradation, thereby extending the material's lifespan and maintaining its physical properties lookchem.com. Its function as a free radical scavenger is key to this application.
Furthermore, the structural analogue, 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol, is a well-known intermediate in the synthesis of high-performance liquid crystal polymers (LCPs) sinocurechem.com. These LCPs exhibit exceptional dimensional stability, chemical resistance, and thermal stability, making them suitable for use in electronic components and precision mechanical parts sinocurechem.com. Due to its structural similarity, 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol is also explored as a monomer for modifying polymers such as polyesters, polycarbonates, and epoxy resins to enhance their thermal and mechanical properties sinocurechem.com.
| Application Area | Function | Benefit | Reference |
|---|---|---|---|
| Plastics Industry | Stabilizer / Antioxidant | Prevents degradation caused by oxidation | lookchem.com |
| Rubber Industry | Antioxidant | Prevents oxidative breakdown of rubber materials | lookchem.com |
| Food/Medical Packaging | Stabilizer | Prevents oxidation to protect contents | lookchem.com |
| High-Performance Polymers (Potential) | Monomer / Modifier | Imparts high thermal stability and chemical resistance | sinocurechem.com |
The biphenyl (B1667301) unit is a common chromophore found in many organic molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. The rigid structure can facilitate efficient electronic communication and often leads to materials with high thermal stability. However, based on available scientific literature, specific research detailing the distinct optoelectronic properties—such as fluorescence, phosphorescence, or charge transport characteristics—of materials derived directly from 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol is limited. This remains an area for potential future investigation.
Application of the Chemical Compound as a Chemical Probe
A chemical probe is a small molecule used to study biological systems or chemical environments. While derivatives of phenolic compounds and biphenyls are sometimes developed as sensors or probes, there is currently a lack of specific, published research demonstrating the application of 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiol as a chemical probe for detecting analytes or monitoring specific chemical processes.
Fluorescent Probes
The core structure of Edaravone has been ingeniously incorporated into the design of fluorescent probes, primarily for the detection of hydroxyl radicals (•OH), a highly reactive oxygen species implicated in numerous biological processes. A notable example is the development of a rhodamine-based turn-on fluorescent probe, RH-EDA, which is a hybrid of rhodamine and Edaravone. himedialabs.comsigmaaldrich.com
The design of RH-EDA leverages the specific reactivity of the 3-methyl-pyrazolone moiety of Edaravone towards hydroxyl radicals. himedialabs.com In its native state, RH-EDA is virtually non-fluorescent in physiological conditions. This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation and the acylation of its rhodamine nitrogen. himedialabs.comsigmaaldrich.com However, in the presence of hydroxyl radicals, the Edaravone subunit is transformed into a 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) derivative. This chemical modification disrupts the TICT state and leads to a significant, approximately 195-fold, increase in fluorescence intensity. sigmaaldrich.com
The key characteristics of the RH-EDA fluorescent probe are summarized in the table below.
| Property | Description | Reference |
| Analyte | Hydroxyl Radical (•OH) | himedialabs.comsigmaaldrich.com |
| Mechanism | Turn-on fluorescence | himedialabs.com |
| Core Components | Rhodamine and Edaravone | himedialabs.comsigmaaldrich.com |
| Fluorescence Change | ~195-fold increase upon reaction with •OH | sigmaaldrich.com |
| Selectivity | High selectivity for •OH over other ROS | himedialabs.com |
This drug-guided design approach has provided a promising strategy for constructing highly specific and sensitive fluorescent probes for bioimaging applications. sigmaaldrich.com The utility of RH-EDA has been demonstrated in imaging endogenous hydroxyl radical production in living cells and zebrafish under various stimuli. sigmaaldrich.com
Affinity Labeling Reagents
While the direct application of Edaravone as an affinity labeling reagent is not extensively documented in the reviewed literature, research into its derivatives suggests a potential for such applications. Affinity labeling is a powerful technique to identify and characterize the binding sites of ligands on their biological targets. This typically involves modifying a molecule with a reactive group that can form a covalent bond with the target protein upon binding.
In this context, researchers have synthesized a series of Edaravone analogues, some of which incorporate photoactivatable moieties like azides and diazirines. researchgate.netnih.gov These functional groups can be activated by UV light to form highly reactive species that can covalently cross-link to nearby amino acid residues within the binding pocket of a target protein. The synthesis of these photoactivatable Edaravone derivatives represents a crucial first step in the development of affinity labeling reagents to identify the molecular targets responsible for its biological effects, such as remyelination. researchgate.net
Contribution to Chemical Biology Research (Excluding Clinical Outcomes)
Edaravone has emerged as a valuable tool compound in chemical biology, enabling researchers to probe and understand intricate biological processes without focusing on clinical endpoints. Its utility spans the development of tool compounds for specific biological targets and the exploration of complex signaling pathways.
Tool Compound Development for Specific Biological Targets
The development of tool compounds is essential for dissecting the function of specific proteins and pathways. A well-characterized tool compound should be potent, selective, and have a known mechanism of action. fishersci.com Edaravone itself has been utilized as a tool to investigate biological systems, and its scaffold has served as a template for the synthesis of new chemical probes.
Researchers have synthesized and characterized twelve analogues of Edaravone with the aim of developing improved remyelinating agents and identifying their molecular targets. sigmaaldrich.comunimi.it This work involved modifying the Edaravone structure at different positions to explore the structure-activity relationship and to introduce functionalities that could serve as mechanistic probes. sigmaaldrich.com The antioxidant potential of these analogues was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing radical scavenging activity. sigmaaldrich.com
The table below presents the radical scavenging activity of Edaravone and some of its analogues.
| Compound | Substitution Pattern | Antioxidant Activity (DPPH assay) | Reference |
| Edaravone (EDA) | - | Active | sigmaaldrich.com |
| 4′-carboxylate 2b | Pattern A | Active | sigmaaldrich.com |
| 4′-ester 2c | Pattern A | Active | sigmaaldrich.com |
| N¹-carbamate-4′-ester 4a | Pattern C | Active | sigmaaldrich.com |
These studies contribute to the development of a toolbox of Edaravone-based compounds that can be used to investigate the mechanisms underlying its biological activities.
Exploration of Biological Pathways using the Chemical Compound
Edaravone has been instrumental in exploring several key biological pathways, providing insights into their regulation and function.
One significant finding is the identification of the Aryl Hydrocarbon Receptor (AHR) as a molecular target of Edaravone. nih.gov Docking studies predicted that Edaravone binds to the AHR, and this was validated by experiments showing that Edaravone treatment induces the nuclear translocation of AHR and the subsequent expression of its target genes in a neuroblastoma cell line. nih.gov This finding sheds light on a previously unknown mechanism of action for this compound.
Furthermore, transcriptomic analysis of motor neurons treated with Edaravone revealed its ability to activate the Glial cell line-derived neurotrophic factor (GDNF)/rearranged during transfection (RET) neurotrophic signaling pathway. researchgate.net Edaravone treatment was shown to induce the expression of the GDNF receptor RET. researchgate.net This activation of a key neuroprotective signaling pathway provides a deeper understanding of the molecular effects of Edaravone.
The table below summarizes the biological pathways influenced by Edaravone.
| Biological Pathway | Key Findings | Experimental Models | Reference |
| Aryl Hydrocarbon Receptor (AHR) Signaling | Edaravone binds to AHR, promotes its nuclear translocation, and induces target gene expression. | Primary mouse oligodendrocyte progenitor cells, SH-SY5Y neuroblastoma cell line, Zebrafish larvae | nih.gov |
| GDNF/RET Neurotrophic Signaling | Edaravone activates the pathway by inducing the expression of the RET receptor. | mRNA-induced motor neurons from iPSCs | researchgate.net |
These studies exemplify the power of using well-characterized small molecules like Edaravone to unravel the complexities of cellular signaling networks.
Environmental and Green Chemistry Considerations
Environmental Fate and Degradation Pathways of the Chemical Compound
Oxybenzone enters aquatic and terrestrial environments primarily through wastewater treatment plant effluents and direct release from personal care product use in recreational waters nih.gov. Its fate is governed by several degradation processes, including photodegradation and biodegradation.
Photodegradation, the breakdown of molecules by light, is a key pathway for the environmental removal of Oxybenzone.
Influence of Environmental Medium : The rate of photodegradation is highly dependent on the environmental medium. Studies have shown a profound difference in decay rates between bulk solutions and aerosol phases. In bulk solutions, Oxybenzone exhibits slow decay, whereas it undergoes rapid degradation in the aerosol phase when exposed to simulated solar light acs.org.
Role of Photosensitizers : The presence of other substances can influence the photodegradation rate. In seawater, components can act as photosensitizers, potentially accelerating the decay process acs.org. However, the exact photochemical lifetime in aerosols remains an area of active investigation acs.org.
Transformation in Treated Water : In environments like chlorinated seawater swimming pools, Oxybenzone reacts with chlorine and the resulting bromine (from bromide in seawater) to form various transformation products nih.gov. Research has identified up to ten such byproducts, with increased chlorine doses and temperatures enhancing the formation of compounds like bromoform (B151600) nih.gov. The primary photodegradation products in other aquatic systems include benzophenone, 2-hydroxybenzophenone, and 4-methoxybenzophenone (B1664615) mdpi.com.
Biodegradation involves the breakdown of Oxybenzone by microorganisms and is a significant attenuation mechanism in the environment.
Redox Conditions : The efficiency of biodegradation is heavily influenced by the presence or absence of oxygen (redox conditions). Laboratory studies using activated and digested sludge have demonstrated that Oxybenzone is degraded under oxic (oxygen-present) and various anoxic (oxygen-absent) conditions, including nitrate-reducing, sulfate-reducing, and Fe(III)-reducing environments nih.gov.
Degradation Half-Life : Anaerobic conditions are generally more favorable for the biodegradation of this compound. The half-life of Oxybenzone varies significantly with the redox potential, as detailed in the table below nih.gov.
| Redox Condition | Biodegradation Half-Life (Days) |
| Oxic | 10.7 |
| Nitrate-Reducing | 8.7 |
| Fe(III)-Reducing | 5.1 |
| Sulfate-Reducing | 4.3 |
| Anoxic Unamended | 4.2 |
Biotransformation Pathways : Under both oxic and anoxic conditions, the biodegradation of Oxybenzone proceeds through the formation of two primary products: 2,4-dihydroxybenzophenone (B1670367) and 4-cresol nih.gov. The initial step involves the demethylation of the methoxy (B1213986) group to form 2,4-dihydroxybenzophenone. The subsequent transformation of this intermediate to 4-cresol, however, appears to be inhibited under oxic, nitrate-reducing, and sulfate-reducing conditions nih.gov. Other studies involving fungi (Lentinula edodes) have identified eleven different biotransformation products, indicating complex degradation pathways mdpi.com.
Sustainable Production and Lifecycle Assessment of the Chemical Compound
The principles of green chemistry are increasingly being applied to the production of compounds like Oxybenzone to enhance sustainability. This involves evaluating the entire lifecycle of the product, from raw material sourcing to final disposal aethic.com.
Minimization of Environmental Impact in Synthetic Processes of the Chemical Compound
The traditional synthesis of Oxybenzone involves the Friedel-Crafts acylation of 3-methoxyphenol (B1666288) with benzoyl chloride wikipedia.org. Minimizing the environmental impact of this process aligns with the core tenets of green chemistry wjarr.com.
Atom Economy : Green synthetic routes aim to maximize atom economy, ensuring that the maximum amount of raw materials is incorporated into the final product, thereby generating minimal waste wjarr.com.
Use of Safer Solvents and Catalysts : Conventional Friedel-Crafts reactions often use hazardous solvents and catalysts. A greener approach would involve replacing these with more benign alternatives. This includes using non-toxic, renewable solvents and developing efficient, recyclable catalysts that can operate under milder conditions, reducing energy consumption aethic.comwjarr.com.
Waste Reduction : The focus is on designing processes that reduce or eliminate the generation of hazardous substances aethic.com. This can be achieved through process optimization, using catalytic reactions that reduce byproducts, and implementing closed-loop systems to recycle solvents and reagents wjarr.com. Adopting such principles in the synthesis of Oxybenzone can significantly decrease its environmental impact from the manufacturing stage rroij.com.
Table of Chemical Compounds Mentioned
| InChIKey | Common Name / IUPAC Name |
| TYWGLVFBNDTUQH-UHFFFAOYSA-N | Oxybenzone / (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone |
| PWHWNNLSMVUDJB-UHFFFAOYSA-N | 3-Methoxyphenol |
| ZXIJMRYMVAMXQP-UHFFFAOYSA-N | 2,4-Dihydroxybenzophenone |
| LOHFTIPIZJMAQV-UHFFFAOYSA-N | 4-Cresol |
| WURBFLDFSFBTLW-UHFFFAOYSA-N | Bromoform |
| RWCCKOAQPHFKEJ-UHFFFAOYSA-N | Benzophenone |
| ZHPPSFBLCMRTFG-UHFFFAOYSA-N | 2-Hydroxybenzophenone |
| KSMVDFDBWZWQGJ-UHFFFAOYSA-N | 4-Methoxybenzophenone |
| VHHHONQWPMGTCD-UHFFFAOYSA-N | Benzoyl chloride |
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Methodologies for the Chemical Compound
The efficient and versatile synthesis of complex heterocyclic compounds is a perpetual challenge in organic chemistry. For methyl 2-chloro-7-cyano-3-methyl-6,6-dioxo-5H-thieno[3,4-b]pyridine-7-carboxylate, future research will likely focus on developing novel synthetic routes that offer improved yields, scalability, and access to a wider range of structural analogs.
Current synthetic strategies for related thienopyridine derivatives often involve multi-step sequences. One established method for a related compound involves the reaction of a substituted pyridine-2(1H)-thione with chloroacetonitrile. Future methodologies could explore one-pot reactions, leveraging multicomponent strategies to assemble the core structure in a single, efficient step. For instance, a one-pot, two-step, three-component method has been successfully employed for the synthesis of other thienopyrimidinone derivatives. nih.gov
Microwave-assisted organic synthesis (MAOS) presents another promising avenue. Microwave irradiation can significantly accelerate reaction rates and improve yields, as demonstrated in the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.br The application of flow chemistry could also be explored to enable continuous production, offering better control over reaction parameters and facilitating large-scale synthesis.
Furthermore, the development of metal-free synthetic approaches is a growing area of interest due to environmental and economic considerations. A metal-free, three-component one-pot triazolation and modified Pomeranz-Fritsch reaction has been developed for the synthesis of isoquinoline (B145761) derivatives, a strategy that could potentially be adapted for thienopyridines. nih.gov
| Synthetic Methodology | Potential Advantages |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification |
| Microwave-Assisted Organic Synthesis | Accelerated reaction times, higher yields, improved process control |
| Flow Chemistry | Continuous production, enhanced safety, precise control of parameters |
| Metal-Free Synthesis | Reduced environmental impact, lower cost, avoidance of toxic metal residues |
Advanced Computational Predictions for Novel Applications of the Chemical Compound
Computational chemistry and molecular modeling are indispensable tools for predicting the properties and potential applications of new molecules. For methyl 2-chloro-7-cyano-3-methyl-6,6-dioxo-5H-thieno[3,4-b]pyridine-7-carboxylate, in silico studies can guide experimental efforts and accelerate the discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of the compound and its analogs with their biological activities. By building predictive models, researchers can design new derivatives with enhanced potency and selectivity. Such studies have been applied to other thieno[2,3-b]pyridinones to understand their binding affinity as antagonists on the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net
Molecular docking simulations can predict the binding orientation and affinity of the compound to specific biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications. For example, docking studies have been used to investigate the affinity of spiro[indole-3,4′-pyridine] derivatives for the bacterial regulator protein PqsR of Pseudomonas aeruginosa. nih.gov
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and for designing new materials with specific electronic or optical properties.
Potential for the Chemical Compound in Interdisciplinary Research Fields
The unique structural features of methyl 2-chloro-7-cyano-3-methyl-6,6-dioxo-5H-thieno[3,4-b]pyridine-7-carboxylate suggest its potential for application in a variety of interdisciplinary fields.
In medicinal chemistry , thienopyridine derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor activity. mdpi.com The subject compound could be investigated as a potential inhibitor of kinases, a class of enzymes implicated in cancer and other diseases.
In materials science , the planar, electron-rich thienopyridine core could be exploited for the development of novel organic electronic materials. Thiophene-based compounds are known for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitutions on the core of methyl 2-chloro-7-cyano-3-methyl-6,6-dioxo-5H-thieno[3,4-b]pyridine-7-carboxylate could be tuned to modulate its electronic and photophysical properties.
In agrochemical research , novel heterocyclic compounds are constantly being screened for potential herbicidal or pesticidal activities. The structural motifs present in the target molecule could interact with biological targets in pests or weeds, making it a candidate for such applications.
Challenges and Opportunities in the Comprehensive Study of the Chemical Compound
The comprehensive study of any new chemical entity is fraught with challenges, but these challenges also present significant opportunities for scientific discovery.
A primary challenge is the development of a robust and scalable synthetic route. Overcoming this hurdle will be critical for producing sufficient quantities of the compound for detailed biological and materials science investigations. Another challenge lies in the elucidation of its mechanism of action in any identified biological activity. This will require a combination of in vitro and in vivo studies, as well as advanced biochemical and biophysical techniques.
The opportunities presented by methyl 2-chloro-7-cyano-3-methyl-6,6-dioxo-5H-thieno[3,4-b]pyridine-7-carboxylate are vast. Its unique combination of functional groups provides a rich platform for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship studies. The exploration of its biological and material properties could lead to the discovery of novel therapeutic agents or advanced materials with tailored functionalities.
The interdisciplinary nature of the research required to fully characterize this compound fosters collaboration between synthetic chemists, computational modelers, biologists, and materials scientists. Such collaborations are essential for tackling complex scientific problems and for translating fundamental discoveries into practical applications.
| Research Area | Key Challenge | Key Opportunity |
| Synthesis | Scalable and efficient production | Access to a diverse library of analogs |
| Biological Evaluation | Elucidation of mechanism of action | Discovery of novel therapeutic agents |
| Materials Science | Control over solid-state packing and morphology | Development of advanced electronic materials |
Compound Names Table
| InChIKey | IUPAC Name |
| TYWGLVFBNDTUQH-UHFFFAOYSA-N | methyl 2-chloro-7-cyano-3-methyl-6,6-dioxo-5H-thieno[3,4-b]pyridine-7-carboxylate |
| NIOFRIZNSWMKCV-UHFFFAOYSA-N | methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
| - | 2,6-dihydroxy-3-cyano-5-fluoropyridine |
| - | 2,6-dichloro-3-cyano-5-fluoropyridine |
| - | 4-hydroxy-5-phenylthieno[2,3-b]pyridine-6(7H)-one |
Q & A
Q. How to validate computational docking results for this compound with experimental binding assays?
- Methodology :
- Blind docking : Use AutoDock Vina with flexible receptor settings.
- SPR/BLI assays : Measure binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry.
- Correlation analysis : Compare docking scores (e.g., binding energy) with experimental KD values to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
